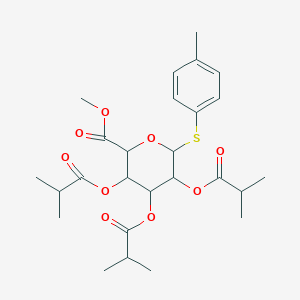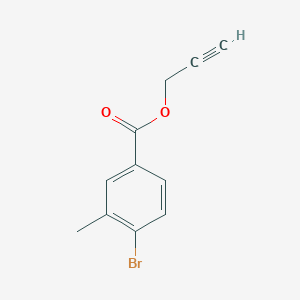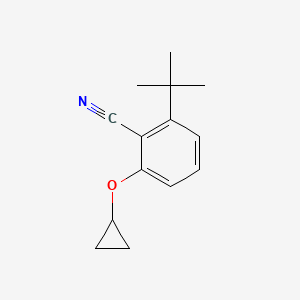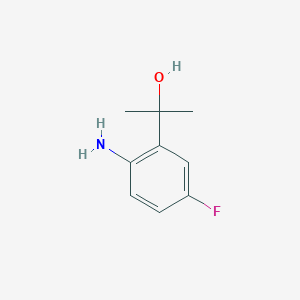
beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate): is a complex organic compound with a molecular formula of C26H36O9S. It is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is often used in biochemical research, particularly in the study of glycobiology, which involves the structure, synthesis, and function of sugars and their derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways, particularly in the synthesis of complex carbohydrates and glycosides .
Biology: In biological research, it is used to study the metabolism and function of sugars in living organisms. It is also used in the development of biochemical assays to detect and quantify specific sugars .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Glucopyranosiduronic acid, phenyl 1-thio-, methyl ester, triacetate
- Methyl 4-methylphenyl 2,3-di-O-benzyl-1-thio-beta-D-glucopyranosiduronate
- Beta-D-Glucopyranosiduronic acid, 4-formylphenyl, methyl ester, 2,3,4-triacetate
Uniqueness: What sets beta-D-Glucopyranosiduronic acid, 4-methylphenyl 1-thio-, methyl ester, 2,3,4-tris(2-methylpropanoate) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C26H36O9S |
|---|---|
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
methyl 6-(4-methylphenyl)sulfanyl-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C26H36O9S/c1-13(2)22(27)32-18-19(33-23(28)14(3)4)21(34-24(29)15(5)6)26(35-20(18)25(30)31-8)36-17-11-9-16(7)10-12-17/h9-15,18-21,26H,1-8H3 |
InChI-Schlüssel |
OZYYERIRINHSJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B12096755.png)




![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)






![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)

